

Quantitative Profile of Hydroxyfasudil & Related ROCK Inhibitors

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Compound Focus: Hydroxyfasudil

CAS No.: 105628-72-6

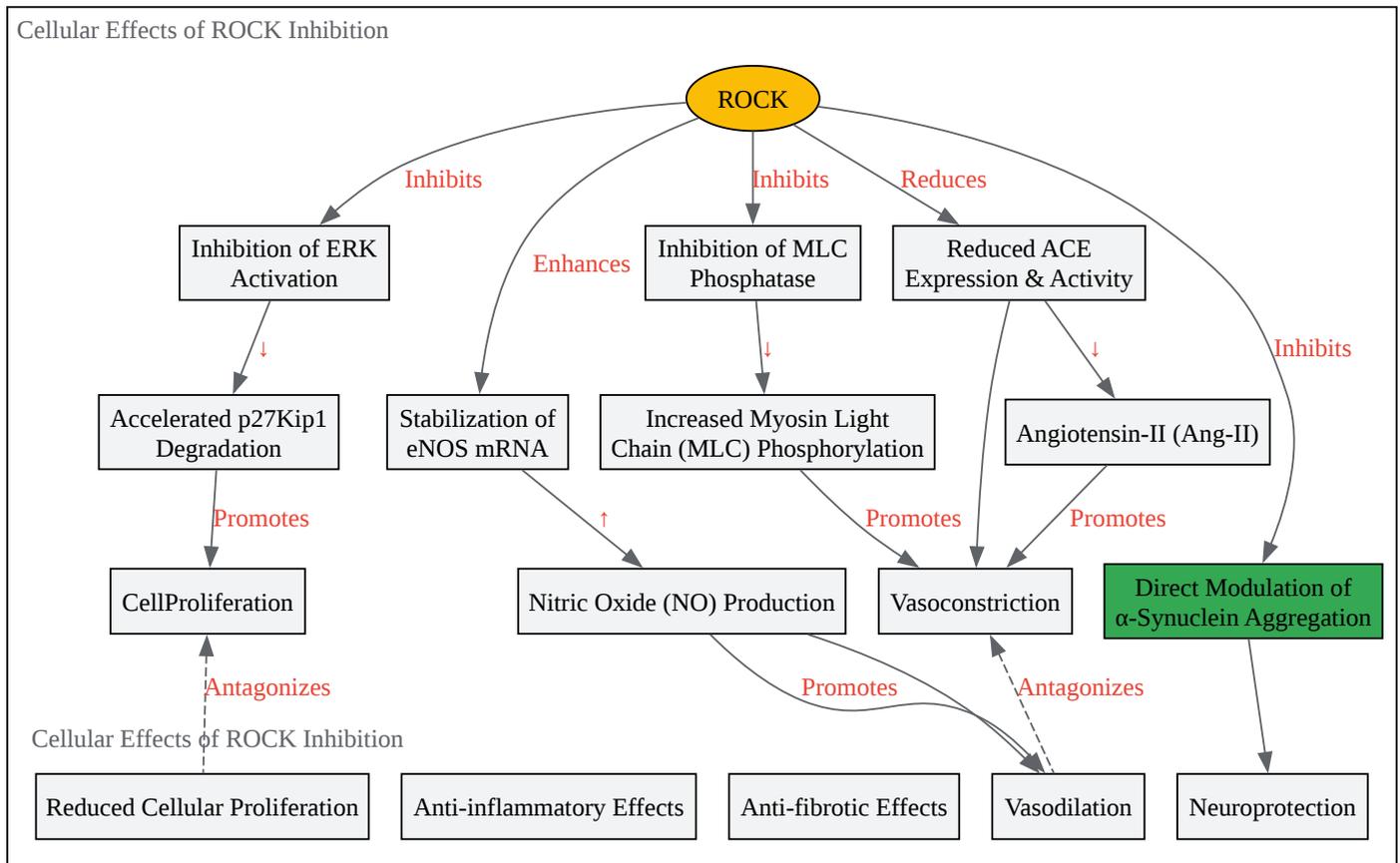
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Inhibitor Name	ROCK1 IC ₅₀ (μM)	ROCK2 IC ₅₀ (μM)	Key Characteristics & Clinical Status
Hydroxyfasudil	0.15 [1]	0.57 [1]	Active metabolite of Fasudil; more selective for ROCK1 over ROCK2 [1].
Fasudil	0.18 [1]	0.06 [1]	Prodrug; approved in Japan and China for cerebral vasospasm and pulmonary hypertension [2] [1].
H-1152P	0.005 [1]	Data Not Available	Potent dimethylated analog of fasudil [1].
Y-27632	0.046 [1]	Data Not Available	Selective ROCK1 inhibitor; used in research [1].

Molecular Mechanism of ROCK Inhibition

The therapeutic effects of **hydroxyfasudil** and fasudil stem from their inhibition of Rho-associated kinases (ROCK), specifically the ROCK1 and ROCK2 isoforms. The following diagram illustrates the key cellular pathways mediated by ROCK inhibition:



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Key cellular pathways and effects resulting from ROCK inhibition by **hydroxyfasudil** and **fasudil**.

- **Vasodilation:** This is achieved primarily by preventing Rho-kinase from inhibiting myosin light chain phosphatase (MLCP), which promotes smooth muscle relaxation [2] [3]. It is also aided by increased nitric oxide production and reduced angiotensin-II [2].
- **Anti-proliferative Effects:** ROCK inhibition suppresses ERK activation, leading to the stabilization of the cell cycle inhibitor p27Kip1, which reduces the proliferation of vascular smooth muscle cells [2].

- **Neuroprotection:** Beyond modulating the actin cytoskeleton in neurons, fasudil (and thus **hydroxyfasudil**) has been shown to directly interact with and inhibit the aggregation of α -synuclein, a protein critically involved in Parkinson's disease [2].

Experimental Protocols for ROCK Research

While the original discovery papers for **hydroxyfasudil** are not covered in the search results, the following are standard methodologies used in contemporary research to characterize ROCK inhibitors like it.

In Vitro Kinase Inhibition Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of a compound against ROCK1 and ROCK2.
- **Key Reagents:** Purified ROCK1/ROCK2 kinase domains, ATP, a peptide substrate, and the inhibitor compound.
- **Methodology:** A common approach is the **homogeneous time-resolved fluorescence (HTRF)** kinase assay or an ELISA-based format. The reaction mixture contains the kinase, substrate, ATP, and a range of inhibitor concentrations. After stopping the reaction, the amount of phosphorylated product is quantified using a specific antibody coupled to a fluorescence or colorimetric detection system.
- **Data Analysis:** The IC_{50} value is calculated by plotting the inhibitor concentration against the percentage of kinase activity remaining [1].

Molecular Docking for Binding Mode Analysis

- **Objective:** To predict the binding conformation and molecular interactions of an inhibitor within the ATP-binding site of ROCK.
- **Methodology:**
 - **Protein Preparation:** Obtain the 3D crystal structure of ROCK1 (e.g., PDB ID 2ETR) or ROCK2 from the Protein Data Bank. Remove water molecules and co-crystallized ligands, then add hydrogen atoms.
 - **Ligand Preparation:** Generate the 3D structure of **hydroxyfasudil** and minimize its energy.
 - **Docking Simulation:** Use software like AutoDock Vina or Glide to perform the docking. The search space is defined around the ATP-binding pocket, encompassing the hinge region (residues like Met156 and Tyr155 in ROCK1), the catalytic lysine (Lys105), and the DFG motif (Asp216) [1].

- **Expected Interactions:** **Hydroxyfasudil** is expected to form hydrogen bonds with the hinge region residues and the catalytic lysine, which are critical for its ATP-competitive (Type I) inhibitory activity [1].

In Vivo Efficacy in Disease Models

- **Objective:** To evaluate the therapeutic potential of the inhibitor in a whole organism.
- **Animal Model:** For neurodegenerative diseases like Alzheimer's or Parkinson's, transgenic mouse models (e.g., 5xFAD for AD) are commonly used [4]. For pulmonary hypertension, the monocrotaline-induced rat model is a standard.
- **Dosing Protocol:** Fasudil is often administered intraperitoneally or via oral gavage. For example, in a study on cognitive decline, fasudil was given at a dose of 10 mg/kg/day [2]. Since **hydroxyfasudil** is the metabolite, administering fasudil allows for the study of its effects.
- **Outcome Measures:**
 - **Behavioral Tests:** Morris water maze for memory and learning [2] [4].
 - **Biochemical Analysis:** Western blotting to assess levels of A β , p-tau, and ROCK pathway proteins in brain homogenates [4].
 - **Histopathological Examination:** Immunostaining of brain sections to quantify amyloid plaques and neurofibrillary tangles [4].

Conclusion

Hydroxyfasudil represents a critical active form of the first-in-class ROCK inhibitor fasudil, characterized by its significant potency and interesting selectivity profile. Its mechanisms—spanning vasodilation, anti-proliferation, and direct action on pathological proteins in neurodegeneration—make it a versatile tool for research and a prototype for developing new therapeutics for conditions from cardiovascular disease to Parkinson's.

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